An In-Depth Technical Guide to (R)-3-[Boc(ethyl)amino]piperidine and its Progenitor, (R)-3-[Boc-amino]piperidine
An In-Depth Technical Guide to (R)-3-[Boc(ethyl)amino]piperidine and its Progenitor, (R)-3-[Boc-amino]piperidine
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (R)-3-[Boc(ethyl)amino]piperidine. Given the limited publicly available data on this specific N-ethylated compound, this document focuses on its well-characterized precursor, (R)-3-[Boc-amino]piperidine, as a foundational reference. The principles, synthetic routes, and potential applications discussed for the parent compound provide a strong framework for understanding and utilizing its N-ethylated derivative in research and drug development.
Introduction: The Significance of Chiral Piperidines in Medicinal Chemistry
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved pharmaceuticals. The introduction of chirality to this ring system, particularly at the 3-position, creates stereoisomers with potentially distinct pharmacological profiles. (R)-3-aminopiperidine is a critical chiral building block, and its derivatives are integral to the development of various therapeutic agents.
The tert-butoxycarbonyl (Boc) protecting group plays a crucial role in the synthetic utility of these molecules. It temporarily masks the reactive secondary amine of the piperidine ring, allowing for selective modifications at other positions. This guide will delve into the properties and synthesis of (R)-3-[Boc-amino]piperidine and logically extend this understanding to its N-ethylated counterpart, (R)-3-[Boc(ethyl)amino]piperidine, a compound with potential for fine-tuning the pharmacokinetic and pharmacodynamic properties of lead compounds.
Physicochemical Properties
A clear understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug formulation. The properties of (R)-3-[Boc-amino]piperidine are well-documented, and from these, we can infer the likely characteristics of its N-ethylated derivative.
| Property | (R)-3-[Boc-amino]piperidine | (R)-3-[Boc(ethyl)amino]piperidine (Predicted) |
| Molecular Formula | C₁₀H₂₀N₂O₂ | C₁₂H₂₄N₂O₂ |
| Molecular Weight | 200.28 g/mol [1][2] | 228.34 g/mol |
| Appearance | White to off-white solid[1] | Likely a solid or oil at room temperature |
| Melting Point | 121.0 to 125.0 °C[1] | Expected to be lower than the parent compound |
| Boiling Point | 304.8 ± 31.0 °C (Predicted)[1] | Expected to be higher than the parent compound |
| Solubility | Soluble in methanol and ethanol[1][3] | Soluble in a range of organic solvents |
| Optical Rotation | [α]22/D +3.2° (c = 0.5 in DMF)[2] | Specific rotation would require experimental determination |
The addition of an ethyl group to the amino nitrogen in (R)-3-[Boc(ethyl)amino]piperidine increases its molecular weight and is expected to increase its lipophilicity. This would likely result in a lower melting point due to potential disruption of crystal packing and a higher boiling point due to increased van der Waals forces.
Synthesis and Methodologies
The synthesis of chiral piperidines is a key focus in organic chemistry. Below are established and proposed synthetic routes.
Synthesis of (R)-3-[Boc-amino]piperidine
A common and efficient method for the synthesis of (R)-3-[Boc-amino]piperidine involves a multi-step route starting from L-glutamic acid. This approach leverages a readily available chiral starting material to establish the desired stereochemistry.
Experimental Protocol: Synthesis of (R)-3-[Boc-amino]piperidine from L-Glutamic Acid
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Esterification: L-glutamic acid is first converted to its dimethyl ester.
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Boc Protection: The amino group of the dimethyl ester is protected with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine.
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Reduction: The diester is reduced to the corresponding diol using a reducing agent such as sodium borohydride.
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Tosylation: The primary hydroxyl groups of the diol are converted to tosylates using p-toluenesulfonyl chloride.
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Cyclization: The ditosylate undergoes intramolecular cyclization with an amine to form the piperidine ring.
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Deprotection/Protection: Subsequent deprotection and reprotection steps yield the final (R)-3-[Boc-amino]piperidine.
Caption: Synthetic pathway of (R)-3-[Boc-amino]piperidine.
Proposed Synthesis of (R)-3-[Boc(ethyl)amino]piperidine
The most direct method to synthesize (R)-3-[Boc(ethyl)amino]piperidine is through the N-alkylation of (R)-3-[Boc-amino]piperidine.
Proposed Experimental Protocol: N-Ethylation of (R)-3-[Boc-amino]piperidine
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Dissolution: Dissolve (R)-3-[Boc-amino]piperidine in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).
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Addition of Base: Add a non-nucleophilic base, such as potassium carbonate or cesium carbonate, to the reaction mixture.
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Addition of Ethylating Agent: Slowly add an ethylating agent, for example, ethyl iodide or ethyl bromide, to the stirring solution at room temperature.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: Proposed N-ethylation of the parent compound.
Spectroscopic Analysis
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¹H NMR: The spectrum of (R)-3-[Boc(ethyl)amino]piperidine would be expected to show the characteristic signals for the piperidine ring protons and the Boc group (a singlet around 1.4 ppm for the nine protons). In addition, a triplet corresponding to the methyl protons of the ethyl group (around 1.1 ppm) and a quartet for the methylene protons of the ethyl group (around 3.2-3.4 ppm) would be anticipated.
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¹³C NMR: The ¹³C NMR spectrum would show signals for the piperidine ring carbons and the Boc group carbons. The ethyl group would introduce two new signals: one for the methyl carbon (around 15 ppm) and one for the methylene carbon (around 40-45 ppm).
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IR Spectroscopy: The IR spectrum would likely show a strong C=O stretching vibration for the carbamate group around 1680-1700 cm⁻¹. The N-H stretch present in the parent compound (around 3300-3400 cm⁻¹) would be absent in the N-ethylated product.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of (R)-3-[Boc(ethyl)amino]piperidine (228.34 g/mol ).
Applications in Drug Discovery and Development
(R)-3-[Boc-amino]piperidine is a cornerstone in the synthesis of several modern pharmaceuticals, particularly dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes.[4][5]
-
Alogliptin and Linagliptin Synthesis: This chiral intermediate is a key building block for drugs like Alogliptin and Linagliptin.[5] Its stereochemistry is crucial for the biological activity of these inhibitors.[5] The Boc-protected amine allows for the selective formation of amide bonds or other linkages during the synthesis of these complex molecules.
The N-ethylated derivative, (R)-3-[Boc(ethyl)amino]piperidine, represents a next-generation building block. The introduction of the ethyl group can serve several purposes in drug design:
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Modulation of Lipophilicity: The ethyl group increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Fine-tuning of Potency and Selectivity: The size and electronic nature of the N-substituent can affect the binding affinity of the final drug molecule to its target protein, potentially leading to improved potency or selectivity.
-
Exploration of Structure-Activity Relationships (SAR): Synthesizing analogs with small alkyl groups like ethyl is a common strategy in medicinal chemistry to probe the steric and electronic requirements of a binding pocket.[6]
Caption: Role in drug discovery and development.
Safety and Handling
The safety profile of (R)-3-[Boc-amino]piperidine provides a baseline for handling its derivatives.
-
Hazard Identification: (R)-3-[Boc-amino]piperidine is classified as causing skin irritation, serious eye damage, and may cause respiratory irritation.[7][8] It is also considered very toxic to aquatic life.[8]
-
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7][9] In case of insufficient ventilation, wear suitable respiratory equipment.[8]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7] Wash hands thoroughly after handling.[7] Use only outdoors or in a well-ventilated area.[7]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[9] Store locked up.[9] Recommended storage temperature is 2-8°C.[2]
-
While specific toxicity data for (R)-3-[Boc(ethyl)amino]piperidine is not available, it should be handled with the same, if not greater, level of caution as the parent compound. A thorough risk assessment should be conducted before its use in any experimental setting.
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- (R)-tert-Butyl (3-methylpiperidin-3-yl)carbamate. (n.d.). BLDpharm.
- Ethyl (R)-N-boc-piperidine-3-carboxylate. (n.d.). SpectraBase.
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